molecular formula C9H13Cl2N B1318419 N-(3-Chlorobenzyl)ethanamine hydrochloride CAS No. 90389-47-2

N-(3-Chlorobenzyl)ethanamine hydrochloride

Cat. No. B1318419
CAS RN: 90389-47-2
M. Wt: 206.11 g/mol
InChI Key: CLFVDOQPXQXDKK-UHFFFAOYSA-N
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Description

N-(3-Chlorobenzyl)ethanamine hydrochloride, also known as CBEH, is an organic compound which is widely used in scientific research. It is a colorless, crystalline solid with a melting point of about 145°C and a boiling point of about 208°C. It is soluble in water and most organic solvents, and is readily available from chemical suppliers.

Scientific Research Applications

  • Multifunctional Biocide Properties : Research indicates that compounds similar to N-(3-Chlorobenzyl)ethanamine hydrochloride, like 2-(Decylthio)ethanamine hydrochloride, function as multifunctional biocides. They are effective against a broad spectrum of bacteria, fungi, and algae, and also exhibit biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

  • Synthesis of Pharmaceutical Compounds : It has been used in the synthesis of pharmaceutical compounds. For example, a novel synthesis process was developed for the antiobesity drug lorcaserin hydrochloride, involving N-protection of related compounds (Zhu et al., 2015).

  • Antiamoebic Activity : A series of chalcones possessing N-substituted ethanamine demonstrated significant antiamoebic activity. This highlights the potential of N-(3-Chlorobenzyl)ethanamine hydrochloride derivatives in developing treatments for amoebic infections (Zaidi et al., 2015).

  • Radioisotope Enrichment : Studies have been conducted on the preparation of enriched isotopes of similar compounds, suggesting potential applications in medical imaging and diagnostics (Yilmaz & Shine, 1988).

  • Synthesis of Key Intermediates : It has been used in the synthesis of key intermediates for various pharmaceutical agents. For example, a novel route was developed for Silodosin, an α1-adrenoceptor antagonist, using a similar compound (Luo et al., 2008).

  • Enzyme Activity Investigations : Some derivatives have been synthesized for the investigation of enzyme activities, showing minimal effect on certain enzymes while inhibiting others, suggesting potential therapeutic applications (Kurokawa, 1983).

  • Chemical Synthesis and Purification : The compound has been used in chemical synthesis processes, indicating its utility in creating radiopharmaceuticals and other specialized compounds (Bach & Bridges, 1982).

  • Molecular Docking and Drug Development : Recent studies have utilized similar compounds in molecular docking, antimicrobial, and antidiabetic studies, indicating their potential as Covid-19 inhibitors (G et al., 2023).

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-2-11-7-8-4-3-5-9(10)6-8;/h3-6,11H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFVDOQPXQXDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chlorobenzyl)ethanamine hydrochloride

CAS RN

90389-47-2
Record name Benzenemethanamine, 3-chloro-N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90389-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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